Propanediol dipelargonate

Description

Contextualization within Ester Chemistry

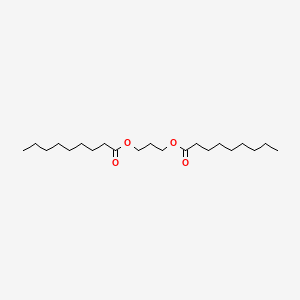

Propanediol (B1597323) dipelargonate, chemically known as 1,3-propanediol (B51772) dinonanoate, is a diester formed from the esterification of 1,3-propanediol with two molecules of nonanoic acid, also known as pelargonic acid. nih.govontosight.ai This reaction involves the condensation of the hydroxyl groups of the diol with the carboxyl groups of the fatty acid, resulting in the formation of two ester linkages and the elimination of water molecules. The structure of propanediol dipelargonate is characterized by a central three-carbon propanediol backbone linked to two nine-carbon fatty acid chains. ontosight.ai

The synthesis of esters like this compound can be achieved through several methods, including direct esterification and transesterification. mdpi.com Direct esterification typically involves heating the alcohol and carboxylic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. taylorandfrancis.com Transesterification, another common route, involves the reaction of an existing ester (like a methyl ester of the fatty acid) with the alcohol (1,3-propanediol in this case), again in the presence of a catalyst. researchgate.net The choice of synthesis route can influence the purity and yield of the final product.

The properties of this compound are largely dictated by its molecular structure. The long, non-polar fatty acid chains contribute to its oily nature and emollient properties, making it an effective skin-conditioning agent. ontosight.ai The ester functional groups introduce polarity, influencing its solvency characteristics. Compared to its constituent molecules, 1,3-propanediol (a water-miscible liquid) and nonanoic acid, this compound is a significantly more hydrophobic and viscous compound. nih.govchemeo.com

Significance in Advanced Materials and Chemical Synthesis Research

While this compound is well-established in the cosmetics and personal care sector, its potential in advanced materials and chemical synthesis is an emerging area of research. nih.govontosight.ai The exploration of bio-based esters for applications such as biolubricants and phase change materials (PCMs) has brought compounds like this compound into focus.

Biolubricants: There is a growing demand for environmentally friendly lubricants to replace petroleum-based products. researchgate.net Esters of vegetable oil fatty acids are promising candidates for biolubricants due to their good lubricity and biodegradability. researchgate.net Research into synthetic esters, such as those derived from polyols and fatty acids, aims to tailor properties like viscosity, thermal stability, and cold-flow behavior. A study exploring the structure-property relationships of pelargonic acid esters for bio-based lubricant applications synthesized and characterized 1,3-propanediol dipelargonate among other esters. mdpi.com This research highlights that the properties of such esters are influenced by the structure of the alcohol used. mdpi.com While specific performance data for this compound as a lubricant is still emerging, the general properties of long-chain fatty acid esters suggest its potential in this field.

Phase Change Materials (PCMs): Organic PCMs are materials that can store and release large amounts of thermal energy during their melting and freezing processes. mdpi.com This property makes them suitable for applications in thermal energy storage, such as in buildings and electronics. Fatty acid esters are considered promising organic PCMs due to their high latent heat of fusion, chemical stability, and low toxicity. mdpi.com A patent has described the use of 1,3-propanediol esters, including monoesters and diesters, as phase change materials for both food and non-food applications. Although detailed experimental data for this compound as a PCM is not widely published, the investigation of fatty esters for this purpose is an active area of research. mdpi.comnih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H40O4 | nih.govontosight.ai |

| Molecular Weight | 356.5 g/mol | nih.gov |

| IUPAC Name | 3-nonanoyloxypropyl nonanoate | nih.gov |

| Synonyms | 1,3-propanediol dinonanoate, Trimethylene dipelargonate | nih.govontosight.ai |

| Appearance | Reported as a component in liquid formulations | ontosight.ai |

| Solubility | Insoluble in water | ontosight.ai |

Evolution of Research Trajectories for Long-Chain Fatty Acid Esters

The scientific interest in long-chain fatty acid esters has evolved significantly over time, driven by shifts in industrial needs and a growing emphasis on sustainability.

Historically, the study of fatty acids and their derivatives dates back to the late 18th century with the initial elemental analysis of fats and oils. nih.gov For a long period, the primary applications of fatty acid esters were in the production of soaps, detergents, and as raw materials for emulsifiers and plastic lubricants. taylorandfrancis.comnih.gov The development of esterification and transesterification processes in the 20th century enabled the large-scale production of a wide variety of esters with tailored properties. taylorandfrancis.comacs.org

In recent decades, the research trajectory has been heavily influenced by the push for renewable and biodegradable materials. The volatility of petroleum prices and environmental concerns associated with mineral oil-based products have spurred research into bio-based alternatives. acs.org This has led to a surge in studies on fatty acid esters derived from vegetable oils and other renewable feedstocks for applications such as:

Biofuels: Fatty acid methyl esters (FAMEs), commonly known as biodiesel, have been a major focus of research as a renewable alternative to diesel fuel. unios.hr

Biolubricants: As mentioned earlier, there is extensive research on developing high-performance lubricants from fatty acid esters to reduce the environmental impact of lubrication. researchgate.netresearchgate.net

Bioplastics and Polymers: Long-chain fatty acid esters are being investigated as monomers and plasticizers for the production of biodegradable plastics and polymers. researchgate.net

Phase Change Materials: The potential of fatty acid esters for thermal energy storage is a relatively new and expanding area of research. mdpi.com

The development of biocatalysis, using enzymes like lipases for ester synthesis, represents another significant evolution in this field. acs.org Enzymatic synthesis offers advantages such as milder reaction conditions and higher specificity, contributing to the "green" credentials of these bio-based products.

Current Gaps and Future Directions in this compound Research

Despite its established use in cosmetics, the full potential of this compound in other scientific and industrial fields remains largely unexplored, presenting several gaps in the current body of research and pointing towards exciting future directions.

Current Gaps:

Lack of Comprehensive Performance Data: While there is a theoretical basis for the use of this compound in applications like biolubricants and PCMs, there is a significant lack of published experimental data that characterizes its performance in these roles. mdpi.com Key properties such as its tribological performance as a lubricant and its detailed thermal properties (e.g., latent heat of fusion, thermal conductivity) as a PCM need to be systematically investigated.

Limited Understanding of Structure-Property Relationships: Although it is understood that the properties of esters are dependent on their constituent alcohol and fatty acid, the specific influence of the 1,3-propanediol backbone in combination with nonanoic acid on material properties is not fully elucidated. mdpi.com A deeper understanding of these relationships would enable the rational design of esters with optimized performance for specific applications.

Scalable and Sustainable Synthesis: While the synthesis of this compound is based on established esterification chemistry, research into more sustainable and efficient production methods is ongoing. This includes the use of renewable feedstocks for both 1,3-propanediol and nonanoic acid, as well as the development of more effective and recyclable catalysts. researchgate.netmdpi.com

Biodegradability and Environmental Impact: While bio-based esters are generally considered to be more environmentally friendly, detailed studies on the biodegradability and ecotoxicity of this compound are not widely available in the public domain.

Future Directions:

Systematic Characterization for Advanced Applications: Future research should focus on the comprehensive characterization of this compound's physical, chemical, thermal, and rheological properties. researchgate.net This data is essential to evaluate its suitability for applications in biolubricants, PCMs, and potentially as a bio-based solvent or plasticizer.

Comparative Studies: It would be valuable to conduct comparative studies of this compound with other diesters derived from different diols (e.g., 1,2-propanediol, 1,4-butanediol) and fatty acids to better understand the impact of molecular structure on performance.

Development of Bio-based Production Routes: With the increasing availability of bio-based 1,3-propanediol, future research should continue to explore and optimize the synthesis of this compound from fully renewable sources. researchgate.netdatainsightsmarket.com

Exploration of Novel Applications: Beyond lubricants and PCMs, there may be other untapped applications for this compound in areas such as green solvents, polymer additives, and in the formulation of bio-based plastics. researchgate.net

The journey of this compound from a cosmetic ingredient to a potential platform chemical for advanced materials is just beginning. Addressing the current research gaps will be crucial in unlocking its full scientific and industrial potential.

Properties

CAS No. |

28267-33-6 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

3-nonanoyloxypropyl nonanoate |

InChI |

InChI=1S/C21H40O4/c1-3-5-7-9-11-13-16-20(22)24-18-15-19-25-21(23)17-14-12-10-8-6-4-2/h3-19H2,1-2H3 |

InChI Key |

DKEVPXLUNUYNBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC |

Origin of Product |

United States |

Synthesis Methodologies for Propanediol Dipelargonate

Conventional Esterification Pathways

The most common and direct method for synthesizing propanediol (B1597323) dipelargonate is through the esterification of 1,3-propanediol (B51772) with two equivalents of pelargonic acid. This reaction is typically catalyzed by an acid and results in the formation of the diester and water as a byproduct.

Fischer Esterification of Propanediol with Pelargonic Acid

The role of the acid catalyst in Fischer esterification is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. cerritos.edu This protonation increases the reaction rate. Various types of acid catalysts are employed in this process.

Brønsted-Lowry acids, which are proton donors, are the most common catalysts for Fischer esterification. researchgate.net Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used due to their strong acidity and effectiveness in promoting the reaction. nih.gov These catalysts protonate the pelargonic acid, initiating the esterification process. researchgate.net While effective, mineral acids like sulfuric acid can be corrosive and lead to waste generation during neutralization. nih.gov Alternative Brønsted acidic ionic liquids have been explored as more environmentally friendly and reusable catalysts. nih.govsurrey.ac.uk

| Catalyst | Type | Key Characteristics |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Brønsted-Lowry | Strong mineral acid, highly effective, but corrosive and can lead to waste. nih.gov |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted-Lowry | Solid organic acid, easier to handle than sulfuric acid, effective catalyst. |

| Brønsted Acidic Ionic Liquids | Brønsted-Lowry | Reusable, less corrosive, and considered a "greener" alternative to mineral acids. nih.govsurrey.ac.uk |

Lewis acids, which are electron-pair acceptors, can also catalyze esterification reactions. researchgate.netmdpi.com They function by coordinating to the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the alcohol. researchgate.net Examples of Lewis acid catalysts include metal salts like tin(IV) chloride (SnCl₄) and zinc bromide (ZnBr₂). orgsyn.orgmdpi.com In some cases, Lewis acids can offer advantages in terms of selectivity and milder reaction conditions compared to strong Brønsted acids. mdpi.com The use of solid Lewis acid catalysts, such as certain silica-based molecular sieves, is also an area of research, offering potential benefits in catalyst separation and reuse. google.com

| Catalyst | Type | Mechanism of Action |

|---|---|---|

| Tin(IV) Chloride (SnCl₄) | Lewis Acid | Accepts an electron pair from the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. mdpi.com |

| Zinc Bromide (ZnBr₂) | Lewis Acid | Functions similarly to other Lewis acids by activating the carboxylic acid. orgsyn.org |

| Silica-Based Molecular Sieves | Lewis Acid | Solid catalysts that can facilitate the reaction and are easily separated from the reaction mixture. google.com |

Reaction Equilibrium and Strategies for Yield Optimization

Fischer esterification is an equilibrium-limited reaction. athabascau.ca According to Le Châtelier's principle, to maximize the yield of the desired ester, the equilibrium must be shifted towards the products. This can be achieved by either using an excess of one of the reactants (typically the less expensive one) or by removing one of the products as it is formed. cerritos.edu

A highly effective method for driving the Fischer esterification towards completion is the continuous removal of water from the reaction mixture. byjus.com The Dean-Stark apparatus is a piece of laboratory glassware specifically designed for this purpose. wikipedia.orgyoutube.com The apparatus is used in conjunction with a solvent that forms an azeotrope (a mixture with a constant boiling point) with water, such as toluene. youtube.comyoutube.com

As the reaction mixture is heated, the azeotrope of the solvent and water boils and the vapor enters the reflux condenser. youtube.com Upon condensation, the immiscible liquids collect in the graduated tube of the Dean-Stark trap. wikipedia.org Since water is denser than toluene, it settles at the bottom of the trap, while the lighter solvent overflows and returns to the reaction flask. youtube.comyoutube.com This continuous removal of water effectively shifts the equilibrium to favor the formation of the ester, leading to a higher yield of propanediol dipelargonate. youtube.com The amount of water collected in the trap can also be monitored to gauge the progress of the reaction. orgsyn.org

Influence of Stoichiometric Ratios on Product Distribution

In the esterification of diols such as 1,3-propanediol, the molar ratio of the reactants—the diol and the carboxylic acid (or its derivative)—is a critical parameter that dictates the distribution between the monoester and the desired diester. To favor the formation of the diester, this compound, an excess of the acylating agent, pelargonic acid, is typically employed.

A patent for a related process of esterifying 1,3-propanediol suggests that the molar ratio of the diol to the acid can range widely, from approximately 0.1:1 to 10:1. google.com However, to maximize the yield of the diester, the stoichiometry must be carefully controlled. An excess of the alcohol can lead to a higher proportion of the monoester, while a significant excess of the acid is required to drive the reaction toward the formation of the diester. In many industrial esterification processes, removing the water byproduct is also a key strategy to shift the reaction equilibrium toward the product side, often used in conjunction with adjusting the reactant ratios.

For enzymatic processes, it has been noted that high concentrations of the fatty acid can sometimes have a negative impact on the lipase (B570770) catalyst, leading to lower yields. mdpi.com Therefore, a careful optimization of the stoichiometric ratio is necessary to maximize diester production without inhibiting the catalyst. In the synthesis of other esters, factorial design experiments have been used to optimize parameters including the acid excess, demonstrating that this is a key factor in achieving high conversion rates. rsc.org

Diester Synthesis from Diols and Acyl Chlorides

The reaction of a diol with an acyl chloride is a common and effective method for synthesizing diesters. This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk For the synthesis of this compound, 1,3-propanediol would be reacted with pelargonyl chloride.

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. chemguide.co.ukyoutube.com This process occurs at both hydroxyl groups of the diol to form the diester.

Table 1: Comparison of Reagents for Acyl Chloride Formation

| Reagent | Byproducts | Separation Method | Notes |

|---|---|---|---|

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | Fractional Distillation | Reaction can be done cold. libretexts.org |

| Phosphorus(III) chloride (PCl₃) | H₃PO₃ | Fractional Distillation | Less dramatic reaction than with PCl₅. libretexts.org |

Advanced Catalytic Approaches in this compound Synthesis

To overcome the limitations of traditional synthesis methods, advanced catalytic approaches, including enzymatic and organometallic catalysis, are being explored. These methods offer potential for higher selectivity, milder reaction conditions, and improved sustainability.

Enzymatic Catalysis in Esterification Processes

Enzymatic catalysis, particularly using lipases, has become an attractive alternative to chemical synthesis for esters due to its high specificity and mild operating conditions. nih.gov

Application of Lipases for Polyol Esterification

Lipase-catalyzed reactions offer high regioselectivity, meaning the enzyme can selectively catalyze the reaction at specific hydroxyl groups of the polyol. rpi.edu This can be a significant advantage over non-selective chemical methods. Lipases have been successfully used in the synthesis of various polyol polyesters and can be effective in producing higher molecular weight products compared to uncatalyzed reactions. rpi.edu

Optimization of Enzyme-Catalyzed Esterification Conditions

The efficiency and selectivity of lipase-catalyzed esterification are governed by several key parameters that must be optimized. mdpi.com

Temperature : Lipases are typically active in a range of 40°C to 80°C, but thermal denaturation can occur at temperatures above 60°C. mdpi.comscielo.br Therefore, reactions are often run at mild temperatures (e.g., 60-77°C) to ensure enzyme stability while achieving good reaction rates. researchgate.netresearchgate.net

Enzyme Concentration : The amount of lipase used is a critical factor. Higher catalyst concentrations generally lead to higher conversion rates, but an optimal level must be found to balance cost and efficiency. researchgate.netresearchgate.net

Water Activity (a_w) : Water is a byproduct of esterification, and its presence can shift the reaction equilibrium back towards the reactants. In enzymatic reactions, a small amount of water is essential for maintaining the enzyme's active conformation, but excess water promotes the reverse reaction (hydrolysis). mdpi.comscielo.br Therefore, controlling water activity, often by applying a vacuum to remove water as it forms, is crucial for maximizing ester yield. rsc.org

Solvent : The choice of solvent can significantly impact enzyme activity and selectivity. Hydrophobic solvents are often preferred over hydrophilic ones as they can lead to higher reaction rates. scielo.br In some cases, solvent-free systems are used, which aligns with green chemistry principles but requires careful optimization of other parameters. mdpi.comrsc.org

Table 2: Key Parameters for Optimization of Lipase-Catalyzed Esterification

| Parameter | Typical Range/Condition | Rationale | Source(s) |

|---|---|---|---|

| Temperature | 40 - 77°C | Balance between reaction rate and enzyme thermal stability. | mdpi.comscielo.brresearchgate.net |

| Catalyst Concentration | 1 - 10 wt% | Higher concentration increases rate, but cost is a factor. | researchgate.netresearchgate.netresearchgate.net |

| Water Activity | Controlled (e.g., by vacuum) | Essential for enzyme function but excess shifts equilibrium. | mdpi.comrsc.orgscielo.br |

| Molar Ratio | Optimized based on substrate | Affects product distribution (mono- vs. di-ester) and potential enzyme inhibition. | mdpi.com |

Palladium-Catalyzed Direct Dicarbonylation of Diols with Olefins

Palladium-catalyzed carbonylation reactions represent a powerful tool in organic synthesis for the formation of carbonyl compounds, including esters. The direct dicarbonylation of a diol with an olefin and carbon monoxide (CO) is a highly atom-economical route to produce diesters.

In the context of this compound, this would theoretically involve the reaction of 1,3-propanediol with 1-octene (B94956) and carbon monoxide. The palladium catalyst facilitates the addition of a carbonyl group (from CO) and an alkoxy group (from the diol) across the olefin's double bond. This process would need to occur at both ends of the diol to yield the diester.

Research in this area has shown that palladium catalysts, often in combination with specific phosphine (B1218219) ligands, are effective for the dicarbonylation of 1,3-dienes to form adipate (B1204190) diesters. unimi.itresearchgate.net For example, the reaction of 1,3-butadiene (B125203) with CO and methanol (B129727) can yield dimethyl adipate with high selectivity. unimi.it The solvent and ligand play a crucial role in directing the reaction pathway and preventing the formation of undesired isomers. unimi.it While this specific application to 1,3-propanediol and 1-octene is not widely documented, the principles established in related systems suggest its potential as an advanced synthetic route. rsc.orgcatalysis-conferences.com These reactions often require high pressures of carbon monoxide and elevated temperatures. researchgate.net

Heterogeneous Catalysis for Ester Production

Heterogeneous catalysis represents a cornerstone in the modern production of esters like this compound. This approach utilizes catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. The primary advantages include the ease of separating the catalyst from the product mixture, which simplifies purification processes and allows for the catalyst to be recycled and reused over multiple batches. This not only reduces operational costs but also minimizes waste, aligning with the principles of green chemistry.

Sulfonated Heterogeneous Catalytic Precursors

Solid acid catalysts, particularly those functionalized with sulfonic acid (-SO₃H) groups, are effective for esterification reactions. These catalysts provide strong Brønsted acid sites necessary to protonate the carboxylic acid, activating it for nucleophilic attack by the alcohol.

Recent research has focused on immobilizing these acidic groups onto various solid supports to create robust and reusable heterogeneous catalysts. scielo.br

Polymer-Supported Catalysts : Sulfonic acid groups can be chemically bonded to polymer backbones, such as polystyrene. For instance, polystyrene-immobilized 3-methyl-1-(4-sulfonylbutyl)imidazolium hydrogen sulfate (B86663) has been used as a reusable catalyst for multicomponent reactions, demonstrating the stability and efficacy of such systems. scielo.br

Nanoparticle-Based Catalysts : Another advanced approach involves anchoring sulfonic acid groups onto magnetic nanoparticles (e.g., Fe₃O₄ coated with silica). nih.gov This creates a catalyst with a very high surface area, leading to increased catalytic activity. The magnetic nature of the support allows for simple and efficient recovery of the catalyst from the reaction vessel using an external magnetic field. nih.gov For example, 3-(propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles has proven to be an efficient and recyclable catalyst in various organic syntheses. nih.gov

Porous Organic Polymers (POPs) : A newer class of materials, POPs, can be functionalized with sulfonic acid groups. researchgate.net These materials feature high thermal stability and a tunable porous structure, which can enhance reactant accessibility to the catalytic sites. researchgate.net

The use of these sulfonated precursors in ester synthesis offers significant benefits, including high efficiency, mild reaction conditions, and excellent catalyst recyclability, which are critical for sustainable industrial processes. scielo.brnih.gov

Metal Oxide Catalysts (e.g., ZnO)

Metal oxides are another important class of heterogeneous catalysts for esterification. Zinc oxide (ZnO) is a notable example, functioning as an effective and amphoteric catalyst for the synthesis of pelargonate esters. acs.orgnih.gov It has been successfully employed in the direct esterification of pelargonic acid with propanediol. acs.org

The synthesis process typically involves heating the fatty acid and the alcohol in the presence of the ZnO catalyst. acs.org The amphoteric nature of ZnO is believed to play a role in its catalytic activity, facilitating the reaction between the acid and alcohol. nih.gov Research has demonstrated the utility of ZnO for producing a range of esters, highlighting its versatility. acs.org

Below is a data table summarizing the experimental conditions for the synthesis of this compound and related esters using a ZnO catalyst, based on published research findings. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Key Finding | Source |

| Pelargonic Acid | 1,3-Propanediol | ZnO | 180 | Effective for synthesizing 1,3-Propanediol Dipelargonate. | acs.org |

| Pelargonic Acid | 2-Ethylhexanol | ZnO | 180 | Demonstrates ZnO's versatility in producing various pelargonate esters. | acs.org |

| Pelargonic Acid | Ethylene (B1197577) Glycol | ZnO | 180 | Used to study the structure-property relationships of different esters. | acs.org |

| Pelargonic Acid | Trimethylolpropane (B17298) | ZnO | 180 | Synthesis aimed at evaluating potential use as bio-based lubricants. | acs.org |

This table illustrates the general conditions for ZnO-catalyzed esterification of pelargonic acid with various polyols to produce esters like this compound.

Green Chemistry Principles in Catalyst Development

The development of catalysts for this compound synthesis is increasingly guided by the principles of green chemistry. The goal is to design processes that are not only efficient but also environmentally benign. This involves creating catalysts that are non-toxic, derived from renewable resources, and can be easily reused, minimizing waste and energy consumption. rsc.org

Ionic Liquids as Sustainable Catalytic Media

Ionic liquids (ILs) have emerged as a promising platform for green catalysis. electrochem.org ILs are salts with melting points below 100°C, and they possess unique properties such as negligible vapor pressure, high thermal stability, and tunable solvating power. uniroma1.itresearchgate.net These characteristics make them attractive alternatives to volatile organic compounds (VOCs) traditionally used as solvents in chemical reactions. jchemlett.com

In the context of esterification, ILs can serve multiple roles:

As Solvents : They can dissolve reactants and catalysts, providing a medium for the reaction to occur. Their low volatility prevents their release into the atmosphere, reducing air pollution. jchemlett.com

As Catalysts : Task-specific ionic liquids (TSILs) can be designed with inherent catalytic activity. jchemlett.com For example, Brønsted acidic ILs, which contain acidic functional groups, can directly catalyze esterification without the need for an additional acid catalyst. uniroma1.it This simplifies the reaction setup and subsequent purification steps.

As Catalyst Immobilizers : ILs can be used to immobilize traditional homogeneous catalysts. The catalyst remains dissolved in the ionic liquid phase, while the product, often less soluble in the IL, can be easily separated. The catalyst-IL solution can then be reused for subsequent reaction cycles. electrochem.orgresearchgate.net

The development of ILs from bio-renewable resources further enhances their sustainability profile, making them a key area of research for greener chemical manufacturing. researchgate.net

Process Intensification and Scale-Up Considerations for Industrial Production

Translating the synthesis of this compound from a laboratory procedure to large-scale industrial production requires careful consideration of chemical engineering principles to ensure efficiency, safety, and economic viability.

Engineering Aspects of Large-Scale Esterification Reactions

The scale-up of esterification reactions involves addressing several key engineering challenges:

Reactor Design : The choice of reactor is critical. For large-scale continuous production, packed-bed reactors containing the solid heterogeneous catalyst (like ZnO or sulfonated resins) are often preferred. This design allows for a continuous flow of reactants over the catalyst bed and a steady output of the product, maximizing throughput. researchgate.net

Heat Transfer : Esterification is typically an equilibrium-limited and moderately exothermic reaction. On a large scale, efficient removal of the heat of reaction is necessary to maintain the optimal reaction temperature and prevent thermal runaway. Reactors must be designed with adequate cooling systems, such as internal cooling coils or external jackets.

Mass Transfer : In heterogeneous catalysis, the reaction rate can be limited by the rate at which reactants diffuse from the bulk liquid to the surface of the catalyst. Effective agitation in batch reactors or ensuring appropriate flow dynamics in continuous reactors is crucial to overcome these mass transfer limitations and maximize the utilization of the catalyst. researchgate.net

Water Removal : As esterification produces water as a byproduct, its removal is essential to shift the reaction equilibrium towards the product side and achieve high conversion rates. In an industrial setting, this is often accomplished using techniques such as reactive distillation, where water is continuously removed from the reactor as it is formed, or by passing the reaction mixture through a dehydration unit.

Process Control : Maintaining optimal process conditions (temperature, pressure, flow rates) is vital for consistent product quality and yield. Industrial processes employ sophisticated process control systems with sensors and automated feedback loops to monitor and adjust these parameters in real-time. google.com

By addressing these engineering aspects, the synthesis of this compound can be effectively intensified and scaled for efficient and economical industrial production. researchgate.net

Reactor Design and Process Optimization

The synthesis of this compound is achieved through the esterification of propanediol with two molecules of pelargonic acid. This reaction is typically conducted in chemical reactors designed to maximize yield and purity.

Continuous Stirred Tank Reactors (CSTRs) are frequently employed for liquid-phase reactions like esterification. researchgate.net Their design facilitates consistent mixing, ensuring uniform temperature and concentration throughout the reaction vessel. researchgate.net For esterification, which is a reversible reaction, the continuous removal of the water byproduct is crucial to shift the equilibrium towards the product side, thereby increasing the conversion rate. scribd.com

Process optimization is critical for achieving high efficiency and involves managing several key parameters:

Temperature: Increasing the reaction temperature generally accelerates the rate of reaction. However, an optimal temperature must be determined to maximize the reaction yield while minimizing energy consumption and potential side reactions. researchcommons.org For similar esterification processes, temperatures can range from 70°C to 110°C depending on the reactor type. mdpi.com

Molar Ratio: The ratio of reactants influences the reaction efficiency. An excess of one reactant can be used to drive the reaction to completion. For instance, in the esterification of acetic acid and ethanol, increasing the alcohol-to-acid molar ratio from 1:1 to 3:1 was found to significantly improve the reaction yield. researchcommons.org

Catalyst: The reaction is often catalyzed by an acid. Solid acid catalysts, such as clay-supported heteropoly acids, are an area of interest as they are reusable and can simplify the purification process. rsc.org

Feedstock Considerations for Propanediol and Pelargonic Acid

The production of this compound relies on the availability of its two primary feedstocks: 1,3-propanediol and pelargonic acid. The manufacturing routes for these precursors are a significant focus of research and development, with a strong emphasis on sustainable, bio-based methods.

Bio-based Propanediol Production Routes

Traditionally, 1,3-propanediol (1,3-PDO) was synthesized through chemical processes using petroleum-derived feedstocks like acrolein or ethylene oxide. researchgate.netfrontiersin.orgresearchgate.net However, biotechnological routes using renewable resources have become commercially viable and environmentally preferred alternatives. frontiersin.org

A prominent bio-based route to 1,3-propanediol is the fermentation of glycerol (B35011). researchgate.net This process leverages the metabolic capabilities of various microorganisms, including species from the genera Clostridium, Klebsiella, and Enterobacter. researchgate.netfao.org The core of this bioconversion is a two-step enzymatic pathway:

Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by the enzyme glycerol dehydratase. frontiersin.orgnih.gov

The intermediate 3-HPA is then reduced to 1,3-propanediol by the enzyme 1,3-propanediol oxidoreductase. frontiersin.orgnih.gov

While glycerol is the direct precursor in the natural fermentation pathway, significant research has been directed toward producing 1,3-propanediol from more abundant and inexpensive sugars like glucose. google.com This is typically achieved through metabolic engineering of microorganisms such as Escherichia coli. google.comasm.org Since a natural pathway for the direct conversion of sugars to 1,3-propanediol is lacking, a recombinant organism is engineered to first convert the sugar into glycerol, which then enters the established two-step enzymatic pathway to 1,3-propanediol. google.comasm.org This approach combines pathways to create a single microorganism capable of producing 1,3-propanediol from a fermentable sugar, representing a significant advancement in metabolic engineering. asm.org

Among the various microorganisms capable of converting glycerol to 1,3-propanediol, Clostridium butyricum is recognized as one of the most efficient natural producers. ucp.ptasm.org This bacterium has been the subject of numerous studies to optimize production, including fed-batch and continuous culture fermentations. ucp.ptnih.gov Research has demonstrated that C. butyricum can effectively ferment crude glycerol from biodiesel production without extensive purification. ucp.ptnih.gov The yield of 1,3-propanediol is consistently high, often around 0.52 to 0.60 grams per gram of glycerol consumed or moles per mole of glycerol consumed, respectively. ucp.ptnih.gov

**Table 1: Research Findings on 1,3-Propanediol Production by *Clostridium butyricum***

| Strain | Feedstock | Fermentation Type | Max. 1,3-PDO Concentration | Yield | Reference |

|---|---|---|---|---|---|

| C. butyricum VPI 3266 | Raw Glycerol (92% w/v) | Continuous Culture | Not specified | ~0.60 mol/mol glycerol | ucp.pt |

| C. butyricum VPI 1718 | Crude Glycerol | Batch Culture | 11.1 - 11.5 g/L | 0.52 - 0.55 g/g glycerol | nih.gov |

| C. butyricum VPI 1718 | Crude Glycerol | Fed-Batch Culture | 67.9 g/L | 0.55 g/g glycerol | nih.gov |

| C. butyricum GS-113 | Glycerol | Fed-Batch Culture | 102 g/L | 0.53 g/g glycerol | nih.gov |

Oxidative Cleavage of Fatty Acid Double Bonds for Pelargonic Acid

Pelargonic acid (also known as nonanoic acid) is a nine-carbon fatty acid. A key industrial production method involves the oxidative cleavage of the carbon-carbon double bond in oleic acid, an abundant 18-carbon unsaturated fatty acid found in many vegetable oils and animal fats. eurochemengineering.comresearchgate.net

One established industrial method for this cleavage is ozonolysis. researchgate.netgoogle.com In this process, oleic acid reacts with ozone to form an ozonide intermediate. This intermediate is then oxidatively decomposed, typically using oxygen, to yield both pelargonic acid and azelaic acid (a nine-carbon dicarboxylic acid). researchgate.netgoogle.com

As an alternative to ozonolysis, chemo-enzymatic and chemical oxidation methods have been developed. eurochemengineering.comnih.govnih.gov These routes are often considered more sustainable. One such process involves two main steps:

Hydroxylation/Epoxidation: The double bond of oleic acid is first oxidized to form a vicinal diol (9,10-dihydroxystearic acid). This can be achieved using hydrogen peroxide with a catalyst like tungstic acid or through a lipase-mediated self-epoxidation followed by hydrolysis. eurochemengineering.comnih.govnih.gov

Oxidative Cleavage: The resulting diol is then cleaved to form the final carboxylic acid products. This second step can be performed using molecular oxygen with a catalyst system or by using hydrogen peroxide under mild conditions. eurochemengineering.comnih.gov

Table 2: Example of a Chemo-Enzymatic Route for Pelargonic Acid Production from Oleic Acid

| Step | Process | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Self-Epoxidation & Hydrolysis | Lipase, H₂O₂ | 9,10-dihydroxystearic acid | nih.govnih.gov |

| 2 | Chemical Oxidation | Atmospheric O₂, Catalysts (e.g., TEMPO) | 9,10-dioxostearic acid | nih.govnih.gov |

| 3 | Oxidative Cleavage | H₂O₂ | Pelargonic acid and Azelaic acid | nih.govnih.gov |

Reaction Mechanisms and Kinetics of Propanediol Dipelargonate Formation

Mechanistic Elucidation of Esterification

The formation of propanediol (B1597323) dipelargonate from 1,3-propanediol (B51772) and pelargonic acid is a classic acid-catalyzed nucleophilic acyl substitution. mdpi.com The generally accepted mechanism involves the activation of the carboxylic acid by a catalyst, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.

The acid-catalyzed esterification mechanism is effectively described by the PADPED sequence. masterorganicchemistry.comchemistrytalk.orgmasterorganicchemistry.com This mnemonic outlines the six fundamental, reversible steps involved in the reaction pathway. masterorganicchemistry.com

The sequence is as follows:

P rotonation: The carbonyl oxygen of the pelargonic acid is protonated by an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This initial step is crucial as it activates the carbonyl group.

A ddition: The protonated carbonyl carbon becomes a significantly better electrophile, facilitating a nucleophilic attack by an oxygen atom from the hydroxyl group of 1,3-propanediol. masterorganicchemistry.commasterorganicchemistry.com This results in the formation of a tetrahedral intermediate.

D eprotonation: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups of the intermediate. masterorganicchemistry.com This "proton transfer" step is often depicted as a deprotonation followed by a protonation. masterorganicchemistry.com

P rotonation: This step is integrated within the proton transfer, resulting in the formation of a good leaving group, water (H₂O). masterorganicchemistry.com

E limination: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a molecule of water. masterorganicchemistry.commasterorganicchemistry.com

D eprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final monoester product. masterorganicchemistry.commasterorganicchemistry.com

This entire PADPED sequence occurs twice to form propanediol dipelargonate, once for each hydroxyl group on the 1,3-propanediol molecule. The mechanism for the second esterification is identical to the first.

The activation of the carbonyl group is a critical prerequisite for the esterification reaction to proceed with a weak nucleophile like an alcohol. mdpi.com In the absence of an acid catalyst, the carbonyl carbon of pelargonic acid is not sufficiently electrophilic to be attacked by 1,3-propanediol. Furthermore, the leaving group would have to be a hydroxide (B78521) ion (OH⁻), which is a poor leaving group.

Protonation of the carbonyl oxygen by an acid catalyst (Brønsted or Lewis acid) dramatically increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commdpi.com This is because the positive charge becomes delocalized over the carbonyl group, making the carbon atom more susceptible to nucleophilic attack. This activation transforms the unfavorable reaction into a feasible one by creating a much better leaving group (water) later in the sequence. masterorganicchemistry.com

Fischer esterification is a reversible process, meaning it exists in an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water). masterorganicchemistry.comresearchgate.net

Pelargonic Acid + 1,3-Propanediol ⇌ Propanediol Monopelargonate + Water Propanediol Monopelargonate + Pelargonic Acid ⇌ this compound + Water

The presence of water, a product of the reaction, can drive the equilibrium backward through hydrolysis, reducing the final yield of the ester. mdpi.comresearchgate.net To achieve high conversion rates (≥98%) for the synthesis of 1,3-propanediol dipelargonate, it is essential to continuously remove water from the reaction mixture as it forms. nih.govacs.org This can be accomplished using methods such as a Dean-Stark apparatus, azeotropic distillation, vacuum distillation (e.g., at 50 mbar), or nitrogen stripping. chemistrytalk.orgnih.govacs.org

From a thermodynamic perspective, esterification is typically an exothermic process. sparkl.me The spontaneity of the reaction is determined by the change in Gibbs free energy (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. sparkl.me While the reaction is enthalpically favored, the removal of a product (water) is the primary method used to shift the equilibrium and ensure a high yield of this compound, in accordance with Le Châtelier's principle. ucr.ac.cr

Kinetic Modeling of Esterification Reactions

The rate at which this compound is formed is influenced by several factors, including catalyst properties, reactant concentrations, temperature, and pressure. Kinetic modeling helps in understanding these effects and optimizing reaction conditions.

The rate of esterification is highly dependent on the catalyst used. Both homogeneous catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous catalysts (e.g., solid acids, enzymes) can be employed. researchgate.net

Catalyst Type : For the synthesis of 1,3-propanediol dipelargonate, a study utilized zinc oxide (ZnO) as a heterogeneous catalyst. nih.gov Other studies on similar esterifications have explored catalysts like clay-supported heteropoly acids (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀/K-10), which have been shown to be effective for the esterification of diols. rsc.org The choice of catalyst affects not only the reaction rate but also the ease of separation from the product mixture. Solid acid catalysts, for instance, are easily recovered by filtration. nih.govrsc.org

Catalyst Concentration : The reaction rate generally increases with catalyst concentration. In the synthesis of 1,3-propanediol dipelargonate using ZnO, a catalyst amount of 2 mol% relative to the fatty acid was used. nih.gov For other esterification reactions, it has been observed that increasing catalyst loading enhances the conversion rate up to a certain point, beyond which the effect may plateau due to mass transfer limitations. rsc.org

The table below summarizes catalyst information from a relevant study.

| Parameter | Value | Reference |

| Catalyst | Zinc Oxide (ZnO) | nih.gov |

| Catalyst Loading | 2 mol % (relative to pelargonic acid) | nih.gov |

| Catalyst Recovery | Filtration and Centrifugation | nih.gov |

Temperature and pressure are critical parameters in controlling the kinetics of esterification.

Temperature : Increasing the reaction temperature generally accelerates the reaction rate by increasing the kinetic energy of the reactant molecules. researchgate.net In a study on the synthesis of 1,3-propanediol dipelargonate, the reaction was conducted at 180 °C. nih.gov However, excessively high temperatures can sometimes lead to side reactions or degradation of products. While higher temperatures favor faster rates, the effect on the equilibrium constant for Fischer esterification is often minimal and slightly negative. ucr.ac.cr For the esterification of propanoic acid with 1,2-propanediol, a similar reaction, the apparent activation energy was found to be 13.8 kcal mol⁻¹. rsc.org

Pressure : Pressure plays a significant role, particularly in the removal of water. The synthesis of 1,3-propanediol dipelargonate has been performed under vacuum (50 mbar) to facilitate the continuous removal of water, thereby driving the reaction to completion. nih.govacs.org In other systems, esterification reactions are carried out under supercritical conditions (high temperature and pressure), which can enhance reaction rates and yields. researchgate.netmdpi.com For example, studies have shown that higher temperatures and lower pressures can increase reaction yields in supercritical CO₂ mediums. mdpi.com

The following table details the temperature and pressure conditions used in the synthesis of 1,3-propanediol dipelargonate.

| Parameter | Value | Reference |

| Reaction Temperature | 180 °C | nih.gov |

| Reaction Pressure | 50 mbar (vacuum distillation) | nih.govacs.org |

| Reaction Time | 18 hours | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in elucidating the molecular structure and identifying the functional groups present in propanediol (B1597323) dipelargonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment (e.g., ¹H-NMR)

Key advantages of using ¹H-NMR for purity assessment include its ability to detect both organic and inorganic impurities, as well as residual solvents, without the need for a reference standard of the impurity itself. nih.gov For complex mixtures, two-dimensional (2D) NMR techniques can be employed to resolve overlapping signals and provide further structural insights. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in propanediol dipelargonate. ucdavis.edu The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule. copbela.org

For this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the ester functional group, typically appearing in the region of 1750-1735 cm⁻¹. The spectrum would also exhibit strong C-O stretching vibrations associated with the ester linkage. Additionally, characteristic C-H stretching and bending vibrations from the alkane chains of the pelargonic acid and propanediol moieties would be observed. libretexts.org The absence of a broad O-H stretching band (around 3500-3200 cm⁻¹) would indicate the complete esterification of the propanediol hydroxyl groups.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1750-1735 |

| C-O (Ester) | Stretch | 1300-1000 |

| C-H (Alkane) | Stretch | 3000-2850 |

| C-H (Alkane) | Bend | 1470-1350 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating this compound from other components in a mixture and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netresearchgate.net In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

The analysis of fatty acid esters by GC-MS is a well-established method. researchgate.net For this compound, the mass spectrum would show characteristic fragment ions corresponding to the loss of the pelargonate groups and fragments of the propanediol backbone. This technique is also used for the determination of related compounds like 3-monochloro-1,2-propanediol (3-MCPD) esters in various matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. nih.govamazonaws.com For this compound, a reverse-phase HPLC method would likely be employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

A study on the analysis of propanediol fatty acid esters demonstrated the use of normal phase gradient liquid chromatography with UV detection at 220 nm. nih.gov This method was capable of resolving mono- and di-acylated propanediol species. nih.gov For this compound, a similar approach or a reverse-phase method coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), could be developed for accurate quantification. sielc.comnih.gov The choice of mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, would be optimized to achieve the best separation. sielc.com

Thermal Analysis Techniques

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. eag.com For this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine its thermal stability and characterize phase transitions. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. eag.com This can be used to determine melting points, crystallization temperatures, and glass transition temperatures of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eag.com TGA is used to assess the thermal stability and decomposition profile of this compound. The temperature at which weight loss occurs indicates the onset of decomposition. mdpi.com

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

For instance, 1,3-propanediol (B51772) exhibits a melting point at approximately -27°C. specialchem.com The esterification of propanediol with two molecules of pelargonic acid to form this compound would significantly alter its thermal properties. Generally, esters have different melting and boiling points compared to their constituent alcohols and carboxylic acids. The analysis of related esters by DSC reveals that they undergo distinct melting and freezing transitions, which are critical for understanding their behavior in formulations at different temperatures.

The DSC thermogram of a substance like this compound would be expected to show an endothermic peak corresponding to its melting point. The temperature at which this peak occurs and the associated enthalpy of fusion (the energy required to melt the substance) are key parameters for characterizing the material's physical state and purity.

| Parameter | Description | Typical Application for Esters |

| Melting Point (Tm) | The temperature at which a solid becomes a liquid. | Determines the physical state at room temperature and influences texture and application properties in cosmetics. |

| Freezing Point (Tf) | The temperature at which a liquid becomes a solid. | Important for understanding the behavior of the product upon cooling and its stability in different climates. |

| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the substance. | Provides information on the degree of crystallinity and purity of the compound. |

This table presents a general overview of DSC parameters and their relevance for ester analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis helps to determine the temperatures at which the material starts to decompose.

Specific TGA data for this compound is not widely published. However, studies on the thermal stability of 1,3-propanediol indicate that it is stable upon heating and vaporizes without significant thermal decomposition under certain conditions. nih.gov For example, one study showed that 1,3-propanediol is stable up to the tested temperature of 250°C. nih.gov The thermal decomposition of related polymeric esters, such as those based on polypropyleneglycolfumaratephthalate, has been shown to occur at temperatures between approximately 250°C and 450°C. mdpi.com

The TGA curve for this compound would be expected to show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would be observed. The temperature at the onset of this mass loss is a critical indicator of the material's thermal stability and its suitability for use in products that may be exposed to elevated temperatures during manufacturing or storage.

| Parameter | Description | Significance for this compound |

| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | Defines the upper temperature limit for processing and storage to avoid degradation. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | Provides information about the kinetics of the decomposition reaction. |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | Indicates the formation of non-volatile decomposition products. |

This table outlines key TGA parameters and their importance in evaluating the thermal stability of a cosmetic ingredient like this compound.

Challenges in Analytical Quantification and Method Validation

The accurate quantification of this compound in cosmetic formulations presents several analytical challenges, primarily due to the complexity of the cosmetic matrix.

Sources of Uncertainty in Measurement

Uncertainty in the measurement of cosmetic ingredients like this compound can arise from various sources. The complex matrix of cosmetic products, which can include a wide variety of other esters, oils, emulsifiers, and active ingredients, can interfere with the analytical signal of the target analyte. This can lead to inaccuracies in quantification.

Key sources of uncertainty include:

Matrix Effects: The interaction of the analyte with other components in the sample can enhance or suppress the analytical signal.

Sample Preparation: Incomplete extraction of the analyte from the cosmetic matrix or the introduction of contaminants during sample preparation can lead to variable results.

Calibration: The accuracy of the calibration standards and the linearity of the calibration curve are crucial for accurate quantification.

Instrumental Variations: Fluctuations in instrument performance can contribute to measurement uncertainty.

A study on the determination of trace elements in cosmetics highlighted the importance of evaluating the extended uncertainty of analytical methods to ensure the reliability of the results. researchgate.net

Development of Repeatable and Robust Analytical Procedures

Developing repeatable and robust analytical procedures is essential for the quality control of cosmetic products containing this compound. Such methods must be validated to ensure they are fit for their intended purpose. Method validation typically involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are commonly used for the quantification of esters in cosmetic formulations. The development of these methods requires careful optimization of parameters like the choice of the column, mobile phase composition (for HPLC), temperature programming (for GC), and detector settings.

For instance, a study on the quantification of ursolic and oleanolic acids in apple processing waste using HPLC detailed a thorough method validation process, which serves as a good model for the type of rigorous validation required for cosmetic ingredients. researchgate.net The goal is to establish a procedure that consistently provides accurate and reliable results, even with minor variations in experimental conditions that might be encountered in a routine laboratory setting. The development of such robust methods is a key challenge in the analysis of complex cosmetic matrices.

Degradation Pathways and Environmental Fate

Biodegradation of Propanediol (B1597323) Dipelargonate and Related Esters

The principal mechanism for the environmental breakdown of propanediol dipelargonate is biodegradation. This process is common to many ester-based compounds, including synthetic ester lubricants and biodegradable polyesters. Microorganisms in soil and water environments possess the enzymatic machinery to metabolize these substances, using them as sources of carbon and energy. mdpi.com Studies on related 1,3-propanediol-based polyesters and other fatty acid esters confirm that biodegradability is an inherent characteristic of this class of molecules. researchgate.netmdpi.com

The microbial breakdown of this compound is a two-step process. First, the ester linkages are severed, releasing the propanediol core and the two pelargonic acid molecules. Subsequently, these individual components are further metabolized by the microorganisms.

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its two ester bonds. This reaction is catalyzed by a class of enzymes called esterases (EC 3.1.1.x), which are ubiquitous in microorganisms like bacteria and fungi. mdpi.comijcmas.com These hydrolases cleave the ester bond by introducing a water molecule, which results in the formation of an alcohol (1,3-propanediol) and a carboxylic acid (pelargonic acid). oup.com

The catalytic mechanism for this hydrolysis is well-established and typically involves a catalytic triad (B1167595) of amino acids—usually serine, aspartate (or glutamate), and histidine—within the enzyme's active site. oup.com The process can be summarized in the following reaction:

R₁-COO-R₂ + H₂O ⟶ R₁-COOH + R₂-OH mdpi.com

In the case of this compound, this occurs twice, yielding two molecules of pelargonic acid and one molecule of 1,3-propanediol (B51772). Microbial esterases are often secreted into the environment, allowing for the breakdown of insoluble esters into smaller, more bioavailable molecules that can be transported into the microbial cell for further metabolism. csic.esopenmicrobiologyjournal.com

Once liberated by enzymatic hydrolysis, the pelargonic acid (also known as nonanoic acid) molecules are readily metabolized by a wide range of bacteria through the β-oxidation pathway. europa.euscholaris.ca This is the standard and most significant metabolic route for the catabolism of fatty acids under aerobic conditions. europa.eu

The β-oxidation cycle systematically shortens the nine-carbon chain of pelargonic acid by removing two-carbon units in the form of acetyl-CoA in each cycle. This process continues until the entire fatty acid chain is converted into acetyl-CoA molecules. These acetyl-CoA units then enter the citric acid cycle (Krebs cycle), where they are completely oxidized to produce carbon dioxide (CO₂), water (H₂O), and cellular energy in the form of ATP. europa.euacs.org This metabolic pathway is highly efficient and ensures that the hydrocarbon portion of the original ester is fully mineralized, preventing the accumulation of persistent intermediate products in the environment. acs.orgresearchgate.net

The rate at which this compound biodegrades in the environment is not constant but is influenced by a variety of physicochemical and biological factors. These variables affect microbial growth, enzyme activity, and the bioavailability of the substrate.

Temperature is a critical factor that directly influences the metabolic rate of microorganisms and the activity of their enzymes. mdpi.com For many common soil and water bacteria capable of degrading esters, the optimal temperature for activity is typically in the mesophilic range, often around 30°C. researchgate.netscirp.orgacs.org Extreme temperatures can significantly slow down or halt biodegradation. For instance, studies on phthalate (B1215562) esters have shown that degradation rates are highest at neutral pH and a temperature of 30°C. researchgate.net While degradation can occur at lower temperatures, the kinetics are generally slower. rsc.org Conversely, excessively high temperatures can denature the enzymes responsible for hydrolysis, inhibiting the process. nih.gov

The type, diversity, and concentration of the microbial population (inoculum) are also decisive. researchgate.net Environments with a robust and adapted community of microorganisms will exhibit faster degradation rates. The source of the inoculum, whether from industrial wastewater treatment plants or natural soils, can lead to different degradation efficiencies, as local microbial communities may be pre-adapted to certain types of organic compounds. researchgate.net A higher concentration of capable microorganisms generally leads to faster degradation, a principle that has led to proposals for using more environmentally relevant inoculum concentrations in standardized biodegradability tests. acs.org

Table 1: Influence of Environmental Factors on Ester Biodegradation

| Factor | Effect on Biodegradation Rate | Optimal Condition (General) | Source(s) |

| Temperature | Rate increases with temperature up to an optimum, then decreases sharply. | 20-37°C for many mesophilic microbes. | researchgate.netscirp.org |

| Inoculum Source | The origin and adaptation of the microbial community affect efficiency. | Adapted consortia show higher rates. | researchgate.net |

| Inoculum Conc. | Higher cell concentrations generally lead to faster degradation. | Environmentally relevant concentrations. | acs.org |

| Substrate Conc. | Can be limiting at low levels and inhibitory at high levels. | Varies; often in the mg/L range. | researchgate.netijert.org |

| Nutrients (N, P) | Essential for microbial growth; can be a limiting factor. | Balanced C:N:P ratio. | nih.govnih.gov |

The concentration of the substrate itself plays a complex role in biodegradation kinetics. At very low concentrations, the availability of the chemical may be too scarce to support microbial growth and enzyme production, leading to slow or negligible degradation. nih.gov As the concentration increases, the degradation rate typically rises. However, at very high concentrations, many organic compounds, including esters, can become inhibitory or toxic to microorganisms, causing the degradation rate to plateau or even decline. researchgate.netijert.org

Environmental Compartment-Specific Biodegradation Studies (e.g., Aquatic Systems, Soil)

While specific biodegradation studies on this compound in distinct environmental compartments like soil and aquatic systems are not extensively detailed in the available literature, its degradation pathway can be inferred from its chemical structure as an ester. The primary mechanism for the biodegradation of esters is enzymatic hydrolysis.

It is anticipated that microorganisms in soil and water would hydrolyze the ester bonds of this compound. This process would release its constituent components: 1,3-propanediol and pelargonic acid (nonanoic acid). Both of these hydrolysis products are known to be biodegradable.

1,3-Propanediol : This compound is utilized as a carbon source by various bacteria. For instance, Propionibacterium freudenreichii, found in environments like the rumen and human intestine, can metabolize propanediol into propionate (B1217596) and 1-propanol (B7761284) under anaerobic conditions. nih.gov Studies on related propylene (B89431) glycols have shown they biodegrade rapidly in aquatic environments and soil. researchgate.net

Pelargonic Acid : As a nine-carbon saturated fatty acid, pelargonic acid is readily metabolized by microorganisms through pathways such as beta-oxidation.

The rate of biodegradation in a specific compartment would likely depend on factors such as the microbial population present, temperature, oxygen availability, and nutrient levels.

Chemical Degradation Processes

Beyond biological breakdown, this compound can also degrade through abiotic chemical reactions, primarily hydrolysis and oxidation.

As an ester, this compound is susceptible to chemical hydrolysis. cir-safety.org This reaction involves the cleavage of the ester bonds by water, resulting in the formation of the parent alcohol (1,3-propanediol) and carboxylic acid (pelargonic acid). The rate of this reaction is significantly influenced by pH and temperature. Generally, hydrolysis is much faster under acidic or alkaline conditions compared to a neutral pH. mdpi.com While specific half-life data for this compound is not available, a related compound, Trimethyl Pentanyl Diisobutyrate, was found to be stable at pH 4.0 and 7.0, with a half-life of 178 days at pH 9. cir-safety.org

Table 1: Hydrolysis Reaction of this compound

| Reactants | Products | |

| This compound + Water | ⇌ | 1,3-Propanediol + 2 Pelargonic Acid |

| C21H40O4 + 2 H2O | ⇌ | C3H8O2 + 2 C9H18O2 |

Co-metabolism is the process where a microorganism degrades a substance (a co-metabolic substrate) from which it derives no energy, using an enzyme or cofactor produced for a different primary growth substrate. wikipedia.orgenviro.wiki There are no specific studies detailing the co-metabolic degradation of this compound.

However, the principle of co-metabolism suggests a potential degradation pathway. Microorganisms metabolizing primary substrates, such as alkanes (e.g., methane (B114726), propane), are known to produce non-specific oxygenase enzymes, like methane monooxygenase (MMO). enviro.wikifrtr.gov These enzymes have a broad substrate range and can fortuitously oxidize other compounds present in the environment. frtr.gov It is plausible that such enzymes could initiate the oxidation of this compound or its hydrolysis products, potentially accelerating its degradation in environments where suitable primary substrates are being consumed. This process can be particularly significant for degrading contaminants to very low concentrations, as the microbe's survival does not depend on the contaminant itself. frtr.gov

Oxidative degradation involves the reaction of the compound with oxygen or other oxidizing agents, which can be initiated or accelerated by heat and light. fiveable.me This process is critical in determining the stability of ester-based products like lubricants.

For esters, oxidation can lead to undesirable outcomes, including both polymerization and degradation. acs.org The oxidation process often involves the formation of free radicals on the hydrocarbon chains of the molecule. fiveable.me These reactive intermediates can lead to several subsequent reactions:

Polymerization : Radicals can react with other ester molecules, leading to cross-linking and the formation of higher molecular weight polymers. This can manifest as an increase in viscosity or the formation of sludge and deposits. acs.org

Degradation : The process can also involve chain scission, where the polymer backbone breaks, resulting in shorter chains and a reduced molecular weight. fiveable.me This leads to the formation of smaller, volatile compounds and acidic byproducts, which can alter the material's properties. fiveable.me

The oxidative stability of an ester is profoundly influenced by the degree of unsaturation (the presence of carbon-carbon double bonds) in its fatty acid chains. acs.orgnih.gov

This compound is derived from pelargonic acid, a fully saturated fatty acid. The absence of double bonds in its structure means it lacks the highly reactive sites that are susceptible to oxidation. acs.org As a result, pelargonate esters exhibit high oxidation stability. acs.org

In contrast, esters derived from unsaturated fatty acids, such as oleic acid (which has one double bond), are much more prone to oxidation. acs.orgnih.gov The C-H bonds adjacent to the double bonds are weaker and more easily attacked by oxygen, initiating a rapid oxidative cascade. Research comparing pelargonate esters (PAEs) with oleic acid esters (OAEs) shows a dramatic difference in their resistance to oxidation. acs.org

Table 2: Comparative Oxidation Stability of Pelargonate vs. Oleate Esters

| Ester Type | Presence of Unsaturation | Typical Oxidation Stability (Induction Time) | Reference |

| Pelargonate Esters (PAEs) | No | >300 min | acs.org |

| Oleic Acid Esters (OAEs) | Yes | 45 - 52 min | acs.org |

This data clearly demonstrates that the saturated nature of this compound makes it highly resistant to oxidative degradation compared to esters containing unsaturated fatty acid chains. acs.org

Oxidative Degradation Mechanisms

Environmental Fate Modeling and Prediction

The environmental fate of this compound, a diester of 1,3-propanediol and pelargonic acid, is projected through modeling and predictive techniques. These methods utilize data from chemically similar substances to forecast its behavior and impact in various environmental compartments. Given the limited direct experimental data on this compound, this approach is crucial for its environmental risk assessment.

Application of Kinetic Data in Environmental Fate Models

Environmental fate models rely on kinetic data, such as biodegradation rates, to predict the persistence and concentration of a chemical in the environment. For this compound, such data is primarily inferred from its constituent components and analogous chemical structures.

Biodegradation:

This compound is expected to undergo hydrolysis as the initial step of degradation, breaking down into 1,3-propanediol and pelargonic acid. Both of these precursor substances are known to be readily biodegradable. fornarolipolymers.commatrica.it

1,3-Propanediol: This compound is recognized as readily biodegradable. ecostore.comgoogle.com Studies on similar propylene glycol substances indicate they are not expected to persist in aquatic or terrestrial environments. nih.gov For instance, some propylene glycols have been shown to have biodegradation half-lives ranging from 3.8 to 33.2 days in ready biodegradability tests. nih.gov

Pelargonic Acid (Nonanoic Acid): This C9 fatty acid is also considered to be readily biodegradable with a minimal environmental impact. fornarolipolymers.commatrica.itatamankimya.com The half-life of the ammonium (B1175870) salt of pelargonic acid in the environment is reported to be less than one day due to rapid metabolism by microorganisms. regulations.gov

Based on the "ready biodegradability" of its components, this compound is anticipated to have a low persistence in the environment. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biodegradability, generally predict that esters are susceptible to biodegradation. uci.eduresearchgate.net These models can be used to estimate degradation rates where experimental data are lacking. For instance, a 3D-QSAR model has been developed to predict the biodegradability of phthalic acid esters, demonstrating the utility of such models for ester compounds. nih.govrepec.org

The following table presents representative biodegradation data for surrogate substances, which can be used to model the environmental fate of this compound.

Interactive Data Table: Biodegradation Data of Surrogate Substances

| Substance | Test Type | Biodegradation Rate | Half-life | Reference |

| Propylene Glycol Ethers | Aerobic Biodegradation | Significant | 5-25 days | nih.gov |

| Propylene Glycol | Ready Biodegradability | Meets OECD criteria | - | nih.gov |

| Poly(propylene glycol) (PPG 2000) | Ready Biodegradability | Meets OECD criteria | 3.8 days | nih.gov |

| Ammonium Nonanoate | Environmental Degradation | Rapid | < 1 day | regulations.gov |

| Diisononyl Phthalate (DINP) | Aerobic Aquatic/Terrestrial | Readily biodegradable | - | epa.gov |

| C8-C10 Alkoxylate Surfactants | OECD Guideline 301F | Readily biodegradable | - | google.com |

Abiotic Degradation:

In the atmosphere, this compound is expected to react with photochemically produced hydroxyl radicals. The atmospheric half-life for similar C9-C11 branched alkyl esters has been estimated to be around 11.7 hours, suggesting that this compound would not persist in the air. regulations.gov

Life Cycle Assessment (LCA) for Environmental Impact Evaluation

A Life Cycle Assessment (LCA) is a comprehensive method to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. mdpi.com While a specific LCA for this compound is not publicly available, LCAs of similar cosmetic ingredients, particularly bio-based emollients, provide a framework for understanding its potential environmental footprint. researchgate.netmdpi.com

The life cycle of this compound can be broken down into the following stages:

Raw Material Sourcing: The environmental impact at this stage is dependent on the origin of the 1,3-propanediol and pelargonic acid.

1,3-Propanediol: Can be produced from petrochemical sources or through the fermentation of renewable feedstocks like corn sugar. ecostore.com The bio-based route is generally associated with lower greenhouse gas emissions. mdpi.com

Manufacturing: The synthesis of this compound involves an esterification reaction. The energy consumption and efficiency of this process, along with any waste generated, are the primary environmental considerations at this stage. The use of enzymatic catalysis, a principle of green chemistry, can reduce the environmental impact compared to traditional chemical synthesis. mdpi.com

Use Phase: As a cosmetic ingredient, the use phase impacts are generally considered to be low.

End-of-Life: Due to its expected ready biodegradability, this compound is anticipated to break down into harmless substances (carbon dioxide and water) in wastewater treatment plants and the wider environment, thus having a minimal post-consumer environmental impact. fornarolipolymers.commatrica.it

The following table outlines key considerations for the LCA of this compound, based on data for similar cosmetic esters and their components.

Interactive Data Table: Key Parameters for LCA of this compound

| Life Cycle Stage | Key Environmental Considerations | Potential for Impact Reduction | Reference |

| Raw Material Sourcing | - Fossil fuel depletion (petrochemical route)- Land and water use (bio-based route) | - Use of bio-based, sustainably sourced raw materials- Utilization of agricultural byproducts | researchgate.netmdpi.com |

| Manufacturing | - Energy consumption- Greenhouse gas emissions- Waste generation | - Use of green chemistry principles (e.g., enzymatic catalysis)- Energy-efficient processes | mdpi.com |

| Use Phase | - Generally low direct impact | - Formulation of concentrated products to reduce packaging and transport | - |